molecular formula C5H7ClO B12503877 Pent-2-enoyl chloride

Pent-2-enoyl chloride

Cat. No.: B12503877
M. Wt: 118.56 g/mol
InChI Key: OTTYFDRFBJPGRW-UHFFFAOYSA-N
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Description

Pent-2-enoyl chloride, also known as (E)-Pent-2-enoyl chloride, is an organic compound with the molecular formula C₅H₇ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a double bond between the second and third carbon atoms and a carbonyl chloride group at the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-2-enoyl chloride can be synthesized through the reaction of pent-2-enoic acid with thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Pent-2-enoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form pent-2-enoic acid or reduction to form pent-2-enol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Addition Reactions: Reagents such as hydrogen chloride, bromine, and water can be used for addition reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Addition Reactions: Formation of halogenated and hydroxylated derivatives.

    Oxidation and Reduction: Formation of pent-2-enoic acid and pent-2-enol.

Scientific Research Applications

Pent-2-enoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of pent-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The double bond in the molecule can also participate in various addition reactions. These properties enable this compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pent-2-enoic acid: The parent acid of pent-2-enoyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

    Pent-2-enol: The reduced form of this compound, containing a hydroxyl group instead of a carbonyl chloride group.

    4-Pentenoyl chloride: A structural isomer with the carbonyl chloride group at the fourth carbon atom.

Uniqueness

This compound is unique due to its combination of a reactive carbonyl chloride group and a conjugated double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

pent-2-enoyl chloride

InChI

InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3

InChI Key

OTTYFDRFBJPGRW-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=O)Cl

Origin of Product

United States

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